molecular formula C18H17NO2 B2667866 N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide CAS No. 887345-64-4

N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2667866
CAS No.: 887345-64-4
M. Wt: 279.339
InChI Key: IHFVUYKAAKJAHJ-UHFFFAOYSA-N
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Description

Historical Development of Chromene-Based Compounds

Chromene derivatives have occupied a central role in medicinal chemistry since their initial isolation from natural sources such as alkaloids, tocopherols, and flavonoids. The structural simplicity of the benzopyran core, combined with its adaptability to synthetic modifications, enabled early researchers to explore its pharmacological potential. By the mid-20th century, synthetic chromenes gained prominence as scaffolds for antiviral and anticancer agents. The discovery of coumarin derivatives (a chromene subclass) with anticoagulant properties further solidified chromenes' position in drug discovery. Over the past three decades, advancements in multi-component reactions and green synthesis methods have facilitated the creation of diverse chromene analogs, including carboxamide derivatives.

Significance in Heterocyclic Pharmaceutical Research

The chromene nucleus is classified as a "privileged scaffold" due to its capacity to interact with multiple biological targets while maintaining low toxicity. Structural studies reveal that substitutions at the 3-position, particularly with carboxamide groups, enhance binding affinity to enzymes and receptors involved in inflammatory and proliferative pathways. For instance, the introduction of a carboxamide moiety at C-3 improves hydrogen-bonding interactions with kinase active sites, a feature leveraged in anticancer drug design. Chromene-3-carboxamides like N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide exemplify this strategy, combining the planar aromatic system of chromene with the directional hydrogen-bonding capacity of the carboxamide group.

Position in Medicinal Chemistry Literature

While this compound itself has not been extensively profiled in primary literature, its structural analogs dominate recent studies on chromene carboxamides. A 2016 review highlighted 2H-chromene-3-carboxamides as potent antiproliferative agents, with IC50 values below 2 µg/mL against HCT116 colon cancer cells. Computational analyses suggest that the 3,4-dimethylphenyl substituent optimizes lipophilicity (logP ≈ 3.8) and polar surface area (≈75 Ų), properties critical for blood-brain barrier penetration and oral bioavailability. These features align with broader trends in kinase inhibitor development, where chromene carboxamides are increasingly explored as ATP-competitive inhibitors.

Evolution of Chromene-3-Carboxamide Research

Early chromene-3-carboxamide syntheses relied on nucleophilic acyl substitution of chromene-3-carbonyl chlorides, yielding limited structural diversity. The advent of microwave-assisted and ultrasound-mediated reactions enabled rapid access to derivatives with varied aryl and heteroaryl substituents. Key milestones include:

  • 2008 : Identification of 3-carboxamide-substituted chromenes as caspase-3 activators in apoptosis pathways
  • 2014 : Development of one-pot synthesis protocols achieving 85–92% yields for N-aryl chromene-3-carboxamides
  • 2021 : Structural characterization of chromene-3-carboxamide complexes with CDK2 and EGFR kinases via X-ray crystallography

Recent work emphasizes the role of the 3,4-dimethylphenyl group in enhancing metabolic stability. Comparative studies show that methylation at the phenyl ring's 3- and 4-positions reduces CYP450-mediated oxidation by 40–60% compared to unsubstituted analogs.

Table 1: Key Pharmacological Activities of Chromene-3-Carboxamide Analogs

Biological Activity Target System Potency (IC50/MIC) Citation
Antiproliferative HCT116 colorectal cancer 0.3–2.1 µg/mL
Antimicrobial Staphylococcus aureus 0.007–3.9 µg/mL
NF-κB inhibition HEK293 cells 82% inhibition at 10 µM
Caspase-3 activation MCF-7 breast cancer 3.8-fold increase

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-12-7-8-16(9-13(12)2)19-18(20)15-10-14-5-3-4-6-17(14)21-11-15/h3-10H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFVUYKAAKJAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide typically involves the reaction of 3,4-dimethylaniline with 2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide with key analogs based on substituent effects, synthesis routes, and reported biological activities.

Substituent Variations and Physicochemical Properties
Compound Name Molecular Formula Substituents Key Features
This compound C₁₉H₁₇NO₂ 3,4-dimethylphenyl High lipophilicity (predicted logP ~4.2) due to methyl groups .
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide C₁₆H₁₂N₂O₄S 4-sulfamoylphenyl Polar sulfamoyl group enhances solubility; potential sulfonamide-mediated bioactivity.
N-[3-(Trifluoromethyl)phenyl]-2H-chromene-3-carboxamide C₁₇H₁₂F₃NO₂ 3-trifluoromethylphenyl Electron-withdrawing CF₃ group may improve metabolic stability and binding affinity.
N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide C₁₈H₁₅NO₄ 3,4-dimethoxyphenyl Methoxy groups increase polarity and hydrogen-bonding capacity.

Structural Insights :

  • Sulfamoylphenyl : Introduces acidic protons (pKa ~10–12), enabling ionic interactions in biological targets .
  • Trifluoromethylphenyl : Improves resistance to oxidative metabolism and may enhance target selectivity .

Biological Activity

N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

This compound features a chromene core with a 3,4-dimethyl substitution on the phenyl ring. This unique structure contributes to its distinct chemical reactivity and biological properties. The synthesis typically involves the condensation of 3,4-dimethylbenzaldehyde with a suitable chromene derivative, often employing green chemistry principles to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : It has been shown to inhibit cathepsin D, an enzyme involved in protein degradation, which may contribute to its anticancer properties by inducing apoptosis in cancer cells through caspase activation and mitochondrial cytochrome c release .
  • Receptor Modulation : The compound may also modulate cellular receptors, leading to anti-inflammatory effects by inhibiting pathways associated with inflammation.

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity : Studies indicate that this compound can induce apoptosis in various cancer cell lines. For instance, it has been reported to activate caspases and promote cell death through mitochondrial pathways .
  • Anti-inflammatory Effects : The compound shows potential in reducing inflammation by inhibiting specific enzymes involved in inflammatory processes .
  • Antimicrobial Properties : Preliminary research suggests that it may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Study 1: Anticancer Properties

A study evaluated the effects of this compound on human cancer cell lines. Results demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against breast and colon cancer cells. The mechanism was linked to the induction of apoptosis via caspase activation and disruption of mitochondrial function .

Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory potential of the compound using an animal model of induced inflammation. The results showed a marked reduction in inflammatory markers compared to controls, suggesting that this compound effectively modulates inflammatory pathways .

Comparative Biological Activity Table

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis via caspase activation
Anti-inflammatoryInhibition of pro-inflammatory enzymes
AntimicrobialActivity against Gram-positive and Gram-negative bacteria

Q & A

Q. What are the key synthetic methodologies for N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the chromene core via condensation of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions. Subsequent amidation introduces the 3,4-dimethylphenyl group. Critical parameters include:

  • Temperature control : Elevated temperatures (80–120°C) for condensation steps to drive cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for amide bond formation .
  • Catalysts : EDCI/HOBt or DCC are commonly used coupling agents to minimize side reactions .
    Purification often employs column chromatography or recrystallization, with yields optimized to 60–75% through iterative solvent trials .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups on the phenyl ring, chromene protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 307.12 [M+H]⁺) .
  • X-ray crystallography : Programs like SHELXL (via WinGX suite) resolve crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of chromene carboxamides?

Discrepancies often arise from structural variations (e.g., substituent position) or assay conditions. Strategies include:

  • Comparative SAR studies : Test derivatives with systematic substituent changes (e.g., replacing 3,4-dimethylphenyl with 4-chlorophenyl) to isolate activity drivers .
  • Dose-response profiling : Use IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HepG2) to assess selectivity .
  • Molecular docking : Simulate interactions with targets (e.g., COX-2, tubulin) to explain divergent results .

Q. What experimental designs are recommended for optimizing this compound’s pharmacokinetic properties?

  • Lipinski’s Rule compliance : Modify logP (<5) via substituent changes (e.g., introducing polar groups) while retaining bioactivity .
  • Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites (e.g., chromene ring oxidation) .
  • Solubility enhancement : Co-crystallization with cyclodextrins or salt formation improves aqueous solubility .

Q. How can researchers address challenges in synthesizing high-purity batches for in vivo studies?

  • Impurity profiling : Use HPLC-MS to detect byproducts (e.g., unreacted intermediates or oxidation products) .
  • Scale-up protocols : Transition from batch to flow chemistry for reproducible amidation steps .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish storage guidelines .

Methodological Recommendations

  • Crystallography : Use SHELXL for refining high-resolution structures, leveraging its robust handling of twinned data .
  • Assay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-dependent curves .
  • Data Reproducibility : Share raw crystallographic data (e.g., CIF files) in public repositories to enable independent validation .

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